5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-yn-3-ol
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Overview
Description
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-yn-3-ol is an organic compound characterized by its unique structure, which includes a methoxy group, multiple methyl groups, and a pentynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-yn-3-ol typically involves the alkylation of a suitable precursor with a propargyl alcohol derivative. The reaction conditions often require the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the alcohol and facilitate the nucleophilic attack on the alkyl halide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-yn-3-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-yltriphenylphosphonium bromide
- 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol
Uniqueness
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-yn-3-ol is unique due to its specific structural features, such as the presence of a pentynol backbone and multiple methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-yn-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-7-16(5,17)9-8-14-11(2)10-15(18-6)13(4)12(14)3/h1,10,17H,8-9H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCJQKKRVOZZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCC(C)(C#C)O)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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